Boc-D-Gln-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

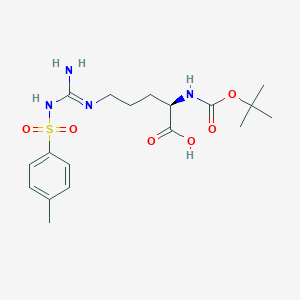

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(14)15)4-5-7(11)13/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,16)(H,14,15)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNYDCGZZSTUBC-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61348-28-5 | |

| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Properties and Application of Boc-D-Gln-OH for Advanced Peptide Synthesis and Drug Development

Abstract: This technical guide provides a comprehensive analysis of N-α-tert-butyloxycarbonyl-D-glutamine (Boc-D-Gln-OH), a critical building block for researchers, chemists, and drug development professionals. We delve into its core physicochemical properties, its strategic implementation within the Boc/Bzl solid-phase peptide synthesis (SPPS) framework, and the critical considerations surrounding its unprotected side chain. By synthesizing technical data with field-proven insights, this document serves as an authoritative resource for the rational design and synthesis of proteolytically stable peptides for therapeutic and research applications. Methodologies are detailed with an emphasis on the causality behind experimental choices to ensure robust and reproducible outcomes.

Core Molecular Profile of this compound

This compound is a derivative of the non-proteinogenic D-isomer of glutamine. Its structure is characterized by two key features: the acid-labile tert-butyloxycarbonyl (Boc) group protecting the α-amino function and a free carboxylic acid, making it suitable for peptide coupling reactions. The D-configuration is of paramount importance for conferring metabolic stability to synthetic peptides. Unlike its L-counterpart, the D-enantiomer is not readily recognized by endogenous proteases, significantly extending the in-vivo half-life of peptide-based therapeutics.[1]

The compound is typically supplied as a stable, white to off-white crystalline powder, necessitating controlled storage conditions to maintain its integrity.[2]

Physicochemical Properties

A summary of the key quantitative and qualitative properties of this compound is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 61348-28-5 | [2] |

| Molecular Formula | C₁₀H₁₈N₂O₅ | [2] |

| Molecular Weight | 246.26 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 113-123 °C | |

| Solubility | Soluble in DMF, chloroform, methanol; sparingly soluble in water | [2][3] |

| Optical Rotation | [α]D20 = +6.5 ± 2º (c=1 in AcOH) | |

| Purity (Typical) | ≥98% (HPLC/TLC) | [2] |

| Storage Conditions | 0-8°C, sealed, dry, dark environment | [4] |

Strategic Role in Peptide Chemistry

The selection of a specific protected amino acid is a critical decision in peptide synthesis that dictates the overall synthetic strategy, potential side reactions, and final purity of the target molecule.

The Boc/Bzl Protection Strategy

This compound is designed for use in the Boc/benzyl (Bzl) protection strategy for SPPS. This methodology, while requiring stronger acids for final cleavage than the more common Fmoc/tBu strategy, is often superior for synthesizing long or difficult peptide sequences.[5] The core principle relies on orthogonal acid lability:

-

Temporary Nα-Protection: The Boc group is cleaved at each cycle using a moderate acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[5][]

-

Permanent Side-Chain & Linker Protection: Benzyl-based protecting groups on other amino acid side chains and the resin linker remain stable to TFA but are cleaved simultaneously with the peptide from the resin using a strong acid like anhydrous hydrogen fluoride (HF) or TFMSA.[5][7]

The Unprotected Glutamine Side Chain: A Critical Analysis

A key feature of this compound is its unprotected carboxamide side chain. This presents both advantages and challenges that a researcher must carefully weigh.

Causality of Choice: The decision to use an unprotected glutamine derivative is often driven by a desire to avoid additional deprotection steps or the potential side reactions associated with side-chain protecting groups. For shorter peptides or sequences where the glutamine residue is not repeatedly exposed to coupling reagents, the risks are often minimal.[8]

Potential Side Reactions:

-

Nitrile Formation: During carbodiimide-mediated activation (e.g., with DCC), the side-chain amide can undergo dehydration to form a nitrile. This risk increases with repeated exposure during the synthesis of long peptides.[8]

-

Pyroglutamate Formation: The side-chain amide can cyclize with the N-terminal amine, particularly under acidic conditions used for Boc deprotection or during final cleavage, to form a pyroglutamyl (pGlu) residue. This side reaction truncates the peptide and alters its biological properties.[9]

Expert Recommendation: For long or complex syntheses, or for sequences where glutamine is followed by a sterically unhindered residue, the use of a side-chain protected derivative such as Boc-D-Gln(Trt)-OH is strongly advised.[10][11] The trityl (Trt) group provides steric hindrance that effectively prevents both nitrile and pyroglutamate formation and is cleaved during the final strong-acid deprotection step.[8]

Experimental Protocols and Methodologies

The following protocol provides a self-validating system for the incorporation of this compound into a peptide chain using manual Boc-SPPS.

Protocol: Single Coupling Cycle in Boc-SPPS

This protocol assumes a starting point of a peptide-resin with a free N-terminal carboxylic acid and the previous amino acid's Boc group already removed.

Materials:

-

Peptide-resin (e.g., on Merrifield or PAM resin)

-

This compound

-

Deprotection Solution: 50% TFA in DCM (v/v)

-

Neutralization Solution: 10% Diisopropylethylamine (DIPEA) in DCM (v/v)

-

Coupling Reagents: N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

-

Washing Solvents: DCM, Isopropanol (IPA)

Methodology:

-

Resin Swelling & Pre-wash:

-

Wash the peptide-resin thoroughly with DCM (3 x 1 min). This ensures the polymer matrix is fully swollen, allowing unrestricted access for reagents.

-

-

Step 1: Nα-Boc Deprotection:

-

Add the Deprotection Solution (50% TFA/DCM) to the resin and agitate for 2 minutes. Drain.

-

Add a fresh portion of Deprotection Solution and agitate for 25-30 minutes.[12] The initial short treatment removes residual water and begins the deprotection, while the longer step ensures complete cleavage of the Boc group.

-

Wash the resin with DCM (3 x 1 min) followed by IPA (1 x 1 min) and finally DCM (3 x 1 min) to thoroughly remove TFA and the t-butyl cation byproducts.

-

-

Step 2: Neutralization:

-

Add the Neutralization Solution (10% DIPEA/DCM) and agitate for 2 minutes. Repeat. This step is critical to deprotonate the newly formed N-terminal ammonium salt to the free amine, which is necessary for the subsequent coupling reaction.

-

Wash the resin with DCM (5 x 1 min) to remove excess base.

-

-

Step 3: Coupling of this compound:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) and HOBt (3 eq.) in a minimal amount of DMF. Add DCM to dilute.

-

Add DCC (3 eq., dissolved in DCM) to the amino acid solution and allow to pre-activate for 10 minutes at 0°C. The formation of a white precipitate (dicyclohexylurea, DCU) indicates activation.

-

Filter the activated solution to remove the DCU precipitate and add the filtrate to the neutralized peptide-resin.

-

Agitate for 2-4 hours at room temperature. The use of HOBt as an additive is crucial as it suppresses racemization and minimizes side reactions like nitrile formation.[9]

-

-

Step 4: Validation and Capping (Optional):

-

Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates complete coupling.

-

If the test is positive (blue beads), recoupling may be necessary. Alternatively, to prevent the formation of deletion sequences, any unreacted free amines can be permanently blocked ("capped") by treating the resin with acetic anhydride.

-

-

Final Wash:

-

Wash the resin with DCM (3 x 1 min), IPA (1 x 1 min), and DCM (3 x 1 min) to remove all soluble reagents and byproducts, preparing the resin for the next cycle.

-

Workflow Visualization: Boc-SPPS Cycle

The following diagram illustrates the key stages of a single amino acid incorporation cycle using the Boc/Bzl strategy.

Caption: The iterative four-step cycle of Boc solid-phase peptide synthesis.

Application in Drug Development

The deliberate incorporation of D-amino acids is a cornerstone of modern peptidomimetic and drug design.[13] this compound serves as a vital reagent in this process, enabling the synthesis of peptide analogs with enhanced therapeutic profiles.

Key Advantages in Therapeutics:

-

Increased Metabolic Stability: Peptides containing D-Gln are resistant to degradation by proteases, leading to a longer plasma half-life.[1]

-

Improved Bioavailability: Enhanced stability can contribute to better absorption and distribution in the body.[4]

-

Receptor Affinity Modulation: The altered stereochemistry can change the peptide's conformation, potentially leading to increased receptor affinity and selectivity.[13]

This compound is therefore frequently used in the development of long-acting hormone analogs, enzyme inhibitors, and novel antibiotics where sustained in-vivo activity is a primary objective.

Conceptual Pathway: From Synthesis to Efficacy

This diagram illustrates the logical progression from incorporating a D-amino acid to achieving an enhanced therapeutic effect.

Caption: The impact of D-amino acid incorporation on peptide drug efficacy.

Conclusion

This compound is a specialized yet indispensable reagent in the arsenal of the peptide chemist and drug developer. Its value lies not only in the acid-labile Boc protecting group, which anchors it to a well-established synthetic strategy, but critically in its D-stereochemistry, which provides a direct and reliable method for enhancing the metabolic stability of peptide-based drug candidates. While the unprotected side chain necessitates a careful evaluation of potential side reactions, a thorough understanding of the underlying chemistry, as detailed in this guide, allows for its successful and strategic application. By leveraging the unique properties of this compound, researchers can continue to push the boundaries of peptide design, creating novel molecules with superior therapeutic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound Novabiochem 61348-28-5 [sigmaaldrich.com]

- 3. Boc-D-Glutamine | 61348-28-5 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. peptide.com [peptide.com]

- 7. Overview of Custom Peptide Synthesis [peptide2.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. chempep.com [chempep.com]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to N-α-tert-Butoxycarbonyl-D-glutamine (Boc-D-Gln-OH)

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the strategic use of N-α-tert-Butoxycarbonyl-D-glutamine (Boc-D-Gln-OH). We will delve beyond basic properties to explore the nuanced applications, procedural rationale, and critical workflows that leverage this reagent's unique characteristics in modern peptide science.

Introduction: The Strategic Importance of this compound

N-α-tert-Butoxycarbonyl-D-glutamine, commonly referred to as this compound, is a cornerstone building block in synthetic peptide chemistry. It is the D-enantiomer of glutamine, protected at its alpha-amino group with a tert-butoxycarbonyl (Boc) moiety. This specific configuration is not arbitrary; it is a deliberate choice for scientists aiming to design peptides with enhanced therapeutic potential. The incorporation of a D-amino acid, such as D-glutamine, is a well-established strategy to confer proteolytic resistance, thereby increasing the in vivo half-life of peptide-based drug candidates. Furthermore, the Boc protecting group remains a robust and reliable choice for orthogonal protection schemes, particularly in the well-established methodologies of Boc solid-phase peptide synthesis (Boc-SPPS).

This document provides an in-depth exploration of this compound, from its fundamental properties to validated protocols for its successful incorporation into synthetic peptides.

Core Physicochemical Properties

A thorough understanding of a reagent's properties is fundamental to its effective application. This compound is a white to off-white crystalline powder, and its key characteristics are summarized below.[1][2] This data provides the foundational parameters for reaction setup, solvent selection, and storage.

| Property | Value | Source(s) |

| CAS Number | 61348-28-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₈N₂O₅ | [1][3] |

| Molecular Weight | 246.26 g/mol | [2][3] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥98% (typically by HPLC or TLC) | [1] |

| Melting Point | 113-123 °C | [1][2] |

| Solubility | Soluble in DMF, Chloroform, Methanol | [2] |

| Storage Conditions | 0–8°C, sealed from moisture and light | [1] |

The Boc Protecting Group: A Deliberate Choice for D-Glutamine

The selection of the Boc group for protecting D-glutamine is rooted in decades of empirical evidence from peptide synthesis. The Boc group is stable under the basic conditions used for peptide coupling but is readily and cleanly removed by moderate to strong acids (e.g., trifluoroacetic acid, TFA). This orthogonality is the bedrock of Boc-SPPS.

For glutamine specifically, the primary challenge during synthesis is the potential for the side-chain amide to undergo intramolecular cyclization, forming a pyroglutamyl (pGlu) residue, or dehydration to a nitrile during activation. The Boc strategy mitigates this by allowing for carefully controlled activation and coupling conditions. While side-chain protection for glutamine (e.g., with the Trityl group) is an option to prevent these side reactions, many standard protocols successfully utilize unprotected this compound with specific activation methods (like HBTU/HOBt) that favor intermolecular coupling over intramolecular side reactions.

Caption: Chemical structure of this compound.

Experimental Workflow: Incorporation via Boc-SPPS

The following section details a trusted, self-validating protocol for the incorporation of this compound into a growing peptide chain using manual Boc solid-phase peptide synthesis.

Core Principle: The Boc-SPPS Cycle

The cycle is a sequence of deprotection, neutralization, and coupling steps. Its success hinges on driving each reaction to completion, which is why in-process monitoring is a non-negotiable part of the workflow.

Caption: The iterative cycle of Boc Solid-Phase Peptide Synthesis.

Detailed Protocol: Single Coupling of this compound

This protocol assumes a 0.1 mmol scale synthesis on a standard resin like PAM or MBHA.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

N,N-Diisopropylethylamine (DIEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

Reagents for Kaiser Test (Ninhydrin, Pyridine, Phenol)

Procedure:

-

Resin Preparation:

-

Ensure the N-terminal Boc group of the preceding amino acid has been removed (using TFA) and the resin has been neutralized (using DIEA). The resin should be solvated and washed with DCM.

-

-

Activation of this compound:

-

Rationale: The carboxylic acid of the incoming amino acid must be activated to a highly reactive ester to facilitate amide bond formation. HBTU/HOBt is a classic and effective activation cocktail that minimizes side reactions.

-

In a separate vessel, dissolve this compound (0.4 mmol, 4 eq.), HBTU (0.4 mmol, 4 eq.), and HOBt (0.4 mmol, 4 eq.) in a minimal volume of DMF (approx. 2 mL).

-

Add DIEA (0.8 mmol, 8 eq.) to the activation mixture. The solution will typically turn yellow. Allow the activation to proceed for 2-5 minutes.

-

-

Coupling Reaction:

-

Add the activated this compound solution to the reaction vessel containing the resin.

-

Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

-

-

In-Process Validation (Kaiser Test):

-

Trustworthiness: This is the self-validating step. The Kaiser test detects free primary amines. A negative result (beads remain colorless or yellow) indicates the reaction has gone to completion. A positive result (beads turn deep blue) indicates incomplete coupling.

-

Remove a small sample of beads (~5-10) from the reactor.

-

Wash the beads thoroughly with DCM and then ethanol.

-

Add 2-3 drops of each Kaiser test reagent.

-

Heat at 100°C for 5 minutes.

-

Decision Point: If the test is positive, drain the reaction vessel and repeat the coupling step (recouple) with a freshly prepared activation solution. If the test is negative, proceed to the next step.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin extensively to remove excess reagents and byproducts. A typical wash cycle is: DMF (3x), DCM (3x), Isopropanol (1x), DCM (3x).

-

The resin is now ready for the deprotection of the newly added this compound to continue the synthesis of the peptide.

Final Cleavage and Deprotection

After the full peptide sequence is assembled, the peptide must be cleaved from the solid support, and all protecting groups (including the final N-terminal Boc group and any side-chain protecting groups) must be removed. For Boc-SPPS, this requires strong acid treatment.

Warning: This procedure involves highly corrosive and toxic strong acids and must be performed in a specialized chemical fume hood with appropriate personal protective equipment.

Typical Reagent:

-

Anhydrous Hydrogen Fluoride (HF) with a scavenger, such as anisole (5-10%), to protect sensitive residues from cationic species generated during cleavage.

Procedure Outline:

-

The dried peptide-resin is placed in a specialized HF cleavage apparatus.

-

The scavenger (e.g., anisole) is added.

-

The apparatus is cooled to 0°C.

-

Anhydrous HF is condensed into the reaction vessel.

-

The reaction is stirred at 0°C for 1-2 hours.

-

The HF is carefully evaporated under a vacuum.

-

The crude peptide is precipitated and washed with cold diethyl ether to remove the scavenger and cleaved protecting groups.

-

The precipitated peptide is dissolved in an aqueous buffer (e.g., 10% acetic acid) and lyophilized.

The resulting crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Conclusion

This compound is more than just a protected amino acid; it is a strategic tool for enhancing the druglike properties of synthetic peptides. Its successful application relies on a deep understanding of the principles of Boc-SPPS, including the rationale for activation chemistry, the critical importance of in-process validation, and the stringent requirements of final cleavage. By following robust, validated protocols, researchers can confidently incorporate this valuable building block to advance their drug discovery and development programs.

References

An In-depth Technical Guide to N-α-tert-Butoxycarbonyl-D-glutamine (Boc-D-Gln-OH): Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of N-α-tert-butoxycarbonyl-D-glutamine (Boc-D-Gln-OH), a critical building block in modern peptide synthesis and drug discovery. We will delve into its chemical architecture, provide a detailed, field-proven synthesis protocol, and discuss the rationale behind the procedural choices. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this essential chiral amino acid derivative.

Introduction: The Significance of this compound in Peptide Chemistry

N-α-tert-butoxycarbonyl-D-glutamine, commonly abbreviated as this compound, is a protected form of the non-proteinogenic D-isomer of glutamine.[1] Its importance lies at the intersection of stereochemistry and protecting group strategy in the synthesis of complex peptides and peptidomimetics.

The incorporation of D-amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties. Peptides containing D-amino acids often exhibit increased metabolic stability due to their resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[2] This can lead to improved in vivo half-life, better cell permeability, and constrained peptide conformations that may result in higher receptor affinity and selectivity.

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the α-amino function in peptide synthesis.[3] Its key advantage is its stability to a wide range of nucleophilic and basic conditions, while being readily removable under moderately acidic conditions (acid-lability), such as with trifluoroacetic acid (TFA).[3][4] This orthogonality allows for the selective deprotection of the α-amino group without disturbing other acid-labile side-chain protecting groups or the peptide-resin linkage in solid-phase peptide synthesis (SPPS).[5]

This compound, therefore, serves as an essential chiral building block, enabling the precise and controlled incorporation of D-glutamine into a growing peptide chain.[1][6]

Chemical Structure and Physicochemical Properties

The structure of this compound features the D-glutamine core with its α-amino group masked by the bulky tert-butoxycarbonyl group.

Molecular Structure:

Caption: Chemical structure of N-α-Boc-D-Gln-OH.

The physicochemical properties of this compound are summarized in the table below. These parameters are critical for handling, storage, and application in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 61348-28-5 | [6][7][8] |

| Molecular Formula | C₁₀H₁₈N₂O₅ | [6][7][8] |

| Molecular Weight | 246.26 g/mol | [6][8] |

| Appearance | White to off-white powder | [6][7] |

| Melting Point | 113-123 °C | [7] |

| Optical Rotation | [α]D²⁰ = +6.5 ± 2º (c=1 in AcOH) | [7] |

| Purity | ≥98% (HPLC/TLC) | [6][7] |

| Solubility | Soluble in DMF, Chloroform, Methanol | [9] |

| Storage | 2-8°C, sealed in dry, dark place | [6][7] |

Synthesis of this compound: A Step-by-Step Technical Protocol

The synthesis of this compound is typically achieved by the direct N-protection of the parent amino acid, D-Glutamine. The most common and robust method utilizes di-tert-butyl dicarbonate (Boc₂O) as the Boc-group source.

Prerequisite: Sourcing or Synthesizing D-Glutamine

The starting material, D-Glutamine, is not as common as its L-enantiomer but is commercially available.[10] For projects requiring its synthesis, enzymatic or chemo-enzymatic methods are preferred to ensure high enantiomeric purity. One established route involves the chemical synthesis of racemic DL-glutamine from DL-glutamic acid, followed by enzymatic resolution.[11] In this process, an enzyme, such as one from E. coli, selectively acts on the L-enantiomer, allowing for the isolation of the desired D-glutamine.[11]

Boc-Protection of D-Glutamine

The following protocol is based on a well-established method for the N-tert-butoxycarbonylation of amino acids.[3][4][8]

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-Glutamine (1.0 equiv.) in a 1:1 mixture of 1,4-dioxane and water. Add sodium hydroxide (NaOH, approx. 2.0 equiv.) to maintain alkaline conditions, which facilitates the deprotonation of the amino group, enhancing its nucleophilicity. The use of a dioxane/water solvent system is crucial as it solubilizes both the polar amino acid and the nonpolar Boc₂O.[8]

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is a critical step to control the exothermicity of the reaction and to minimize potential side reactions, such as the hydrolysis of Boc₂O.

-

Addition of Boc Anhydride: To the cooled, stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equiv.) portion-wise or as a solution in dioxane. Boc₂O is the acylating agent that introduces the Boc protecting group.[3]

-

Reaction: Maintain the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting D-Glutamine.

-

Work-up - Quenching and Acidification: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like pentane or diethyl ether to remove any unreacted Boc₂O and other nonpolar byproducts. Carefully acidify the aqueous layer to pH 2-3 with a cold, aqueous solution of potassium hydrogen sulfate (KHSO₄) or citric acid.[12] This step protonates the carboxylate group of the product, rendering it soluble in organic solvents.

-

Extraction: Promptly extract the acidified aqueous layer three times with a suitable organic solvent, such as ethyl acetate. The choice of ethyl acetate is strategic due to its ability to effectively solubilize the Boc-protected amino acid while having limited miscibility with water.

-

Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product is typically obtained as a viscous oil or a foam.

Purification of this compound

Obtaining a crystalline, high-purity product is essential for its successful application in peptide synthesis. Boc-protected amino acids often crystallize with difficulty.[13]

Purification Protocol:

-

Trituration/Recrystallization: If the crude product is an oil, it can often be solidified by trituration with a non-polar solvent like n-hexane.[14] For higher purity, recrystallization is the method of choice. Dissolve the crude oil or solid in a minimal amount of hot ethyl acetate and then slowly add n-hexane until the solution becomes turbid.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate complete crystallization. The use of seed crystals from a previous batch can significantly aid this process if the product is reluctant to crystallize.[15]

-

Isolation and Drying: Collect the white crystalline solid by vacuum filtration, wash the filter cake with cold n-hexane, and dry the product under high vacuum to a constant weight. A typical isolated yield for this procedure is around 86%.[8]

Characterization and Quality Control

Ensuring the identity and purity of the synthesized this compound is paramount. A combination of techniques should be employed:

-

Thin-Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the final product against the starting material.[6]

-

Melting Point (MP): A sharp melting point range is indicative of high purity.[7]

-

Optical Rotation: Confirms the stereochemical integrity of the chiral center. The value should be positive for the D-enantiomer.[7]

-

Spectroscopy (NMR & FTIR):

-

¹H NMR: Provides structural confirmation. Key signals include the characteristic nine protons of the tert-butyl group (a singlet around 1.4 ppm) and the protons of the glutamine backbone.[16][17]

-

¹³C NMR: Confirms the presence of all carbon atoms, including the carbonyls of the Boc group and the amino acid.[18]

-

FTIR: Shows characteristic stretching vibrations for the N-H bond (carbamate), C=O bonds (carbamate and carboxylic acid), and C-O bonds.[19][20]

-

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[9][21]

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[7]

Mechanism and Scientific Rationale

Understanding the "why" behind the procedural steps is key to troubleshooting and adapting the synthesis.

The Boc-Protection Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism.

Caption: Mechanism of N-Boc protection using Boc anhydride.

-

Activation of Nucleophile: The base (NaOH) deprotonates the α-amino group of D-glutamine, increasing its nucleophilicity.

-

Nucleophilic Attack: The lone pair of the amino nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O.

-

Intermediate Collapse: A tetrahedral intermediate is formed, which then collapses. The tert-butyl carbonate anion is eliminated as a leaving group.

-

Decomposition of Leaving Group: The unstable tert-butyl carbonate rapidly decomposes into carbon dioxide (CO₂) gas and the tert-butoxide anion. The tert-butoxide is then protonated by water in the reaction medium.[22]

The Deprotection Mechanism (Acid-Catalyzed)

The removal of the Boc group is typically achieved with a strong acid like TFA.

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

-

Carbocation Formation: The protonated intermediate cleaves to form the stable tert-butyl cation and a carbamic acid derivative.

-

Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to release the free amine.

The stability of the tertiary carbocation intermediate is the thermodynamic driving force for the facile, acid-catalyzed removal of the Boc group.[3]

Conclusion and Applications

This compound is a cornerstone reagent for the synthesis of peptides with enhanced therapeutic potential. Its robust synthesis, high purity, and predictable reactivity make it an invaluable tool for researchers in peptide chemistry, biochemistry, and pharmaceutical development.[1][7] Its applications range from creating metabolically stable peptide drugs to serving as a precursor for complex bioactive molecules and bioconjugates.[1][7] A thorough understanding of its synthesis and chemical properties, as detailed in this guide, is essential for its effective and reliable use in the laboratory and beyond.

References

- 1. chemimpex.com [chemimpex.com]

- 2. BOC-Glycine(4530-20-5) 1H NMR spectrum [chemicalbook.com]

- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 4. Di-tert-butyl_dicarbonate [chemeurope.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. This compound Novabiochem 61348-28-5 [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Boc-D-Glutamine synthesis - chemicalbook [chemicalbook.com]

- 9. Boc-Gln-OH - SRIRAMCHEM [sriramchem.com]

- 10. D-Glutamine | C5H10N2O3 | CID 145815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. scienceopen.com [scienceopen.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. echemi.com [echemi.com]

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Role of the Boc Protecting Group

Introduction: A Paradigm Shift in Chemical Biology

The ability to chemically synthesize peptides with defined sequences represents a cornerstone of modern chemical biology and drug development. This capability allows researchers to create novel therapeutic agents, probes for biological systems, and tools for understanding complex biochemical processes. The journey to routine, automated peptide synthesis was paved by a revolutionary innovation: Solid-Phase Peptide Synthesis (SPPS), a method conceived by R. Bruce Merrifield, for which he was awarded the 1984 Nobel Prize in Chemistry.[1][2][3][4][5][] Central to the initial success and widespread adoption of SPPS was the strategic use of the tert-butyloxycarbonyl (Boc) protecting group.

This technical guide provides an in-depth exploration of the Boc protecting group's pivotal role in peptide synthesis. We will delve into the chemical principles governing its application, provide detailed, field-proven protocols, and discuss the causality behind critical experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Boc-based peptide synthesis, from its historical foundations to its contemporary applications.

The Chemistry of the Boc Group: A Tale of Differential Lability

The success of stepwise peptide synthesis hinges on the concept of "orthogonal protection," where different protecting groups can be removed under distinct conditions. The Boc group, introduced by Carpino in 1957, was quickly adopted by Merrifield for the temporary protection of the α-amino group of amino acids.[5] Its utility lies in its acid-labile nature, allowing for its removal under conditions that do not affect the more robust protecting groups on amino acid side chains or the linkage of the peptide to the solid support.[5][7]

Protection of the α-Amino Group

The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[7][8][9][10] The amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride.[11][12] The resulting intermediate collapses, releasing a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butanol.[12]

Caption: Mechanism of Boc protection of an amino acid.

Deprotection: The Acid-Catalyzed Removal

The key to the Boc strategy is the selective removal of the Boc group at each cycle of peptide synthesis. This is accomplished by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[7][13][14] The deprotection mechanism proceeds through several steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[7][15][16]

-

Carbocation Formation: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl carbocation and a carbamic acid.[7][15][16]

-

Decarboxylation: The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide and liberating the free α-amino group of the peptide chain.[7][15][16]

-

Protonation of the Amine: Under the acidic conditions, the newly freed amino group is protonated, forming a TFA salt.[15]

The formation of the stable tert-butyl carbocation is a critical driving force for this reaction.[16] However, this carbocation can also lead to side reactions by alkylating nucleophilic residues such as tryptophan and methionine.[17] Therefore, scavengers like thioanisole or cresol are often included in the deprotection and cleavage cocktails to trap these reactive intermediates.[17]

Caption: Acid-catalyzed deprotection of the Boc group.

Boc Solid-Phase Peptide Synthesis (SPPS): The Workflow

The Boc-SPPS strategy, pioneered by Merrifield, involves the stepwise assembly of a peptide chain while it is covalently attached to an insoluble solid support.[1][2][3][4] This approach dramatically simplifies the purification process at each step, as excess reagents and byproducts are simply washed away by filtration.[1][3][4] The entire process is a cycle of deprotection, neutralization, and coupling.[13]

Caption: The cyclical workflow of Boc-SPPS.

Step 1: Resin Preparation and First Amino Acid Attachment

The synthesis begins with an insoluble polymer resin, typically polystyrene cross-linked with divinylbenzene.[2] The choice of resin depends on whether the final product is a peptide acid or a peptide amide.[13]

-

Merrifield Resin (chloromethylated polystyrene): Used for the synthesis of peptide acids.[18] The first Boc-amino acid is typically attached as its cesium salt to ensure a racemization-free esterification.[18]

-

PAM Resin (phenylacetamidomethyl): An improved version of the Merrifield resin with a more acid-stable linker, reducing peptide loss during the repetitive TFA deprotection steps.[18][19]

-

MBHA/BHA Resins (methylbenzhydrylamine/benzhydrylamine): Used for the synthesis of peptide amides.[18]

Step 2: The Synthesis Cycle

The temporary Boc protecting group is removed from the N-terminus of the growing peptide chain.[13]

Protocol: Boc Deprotection

-

Swell the peptide-resin in dichloromethane (DCM).

-

Perform a pre-wash with a solution of 50% TFA in DCM for 1-5 minutes.[13][18]

-

Agitate the resin with fresh 50% TFA in DCM for 15-25 minutes to ensure complete deprotection.[13][18]

-

Filter and wash the resin thoroughly with DCM to remove excess TFA.

-

Wash with isopropanol (IPA) to help remove residual TFA and shrink the resin.[18]

Causality: The use of 50% TFA in DCM provides a sufficiently acidic environment for rapid and complete Boc removal without significantly cleaving the more acid-stable side-chain protecting groups or the peptide from PAM or MBHA resins. The pre-wash helps to ensure consistent deprotection conditions.[13][18]

The N-terminal ammonium salt formed during deprotection must be neutralized to the free amine to allow for the subsequent coupling reaction.

Protocol: Neutralization

-

Wash the peptide-resin with DCM.

-

Add a solution of 5-10% diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF).

-

Agitate for 1-2 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DCM to remove excess base.

Causality: DIEA is a hindered, non-nucleophilic base that effectively deprotonates the ammonium salt without causing side reactions. Incomplete neutralization will prevent the subsequent coupling reaction from going to completion. Some protocols utilize in situ neutralization, where the neutralization and coupling steps are performed concurrently, which can suppress diketopiperazine formation.[18][20][21]

The next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.[13]

Protocol: Amino Acid Coupling (HBTU/HOBt)

-

Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU/HOBt) in DMF or a DCM/DMF mixture.[13]

-

Add the solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of DIEA to initiate the coupling reaction.[13]

-

Agitate the reaction mixture at room temperature for 1-2 hours.[13]

-

Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates a complete reaction.[13]

Causality: Coupling agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of HOBt (Hydroxybenzotriazole) form a highly reactive activated ester of the amino acid, which readily reacts with the free amine on the peptide chain. The excess of reagents drives the reaction to completion, which is crucial for the fidelity of the final peptide.

Step 3: Final Cleavage and Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the permanent side-chain protecting groups (typically benzyl-based in Boc-SPPS) are removed simultaneously.[][23] This step requires a very strong acid.[20]

Cleavage Cocktails

| Reagent | Purpose | Typical Concentration |

| Hydrogen Fluoride (HF) | Strong acid for cleavage | 90% |

| Trifluoromethanesulfonic acid (TFMSA) | Alternative strong acid to HF | 10% in TFA |

| Anisole | Scavenger for carbocations | 5% |

| Thioanisole | Scavenger, particularly for Trp | 5% |

| Ethanedithiol (EDT) | Scavenger, reduces Met(O) | 2.5% |

| p-Cresol | Scavenger | 5% |

Data compiled from multiple sources.[13][18][24][25]

Protocol: HF Cleavage

-

Place the dried peptide-resin in a specialized HF-resistant apparatus.

-

Add scavengers (e.g., anisole).

-

Distill anhydrous HF into the reaction vessel (typically 10 mL per gram of resin).[18]

-

Stir the mixture at 0°C for 45-60 minutes.[18]

-

Evaporate the HF under vacuum.

-

Suspend the resin and cleaved peptide in cold diethyl ether to precipitate the peptide.

-

Collect the crude peptide by filtration or centrifugation and wash multiple times with cold ether.

-

Dry the peptide under vacuum.

Causality: Anhydrous HF is one of the few reagents strong enough to cleave the benzyl-based side-chain protecting groups and the peptide-resin linkage used in traditional Boc-SPPS. The low temperature and short reaction time are used to minimize acid-catalyzed side reactions. The scavengers are critical to prevent the modification of sensitive amino acids by reactive intermediates generated during cleavage.[18][21]

Common Side Reactions in Boc-SPPS

Despite its robustness, the harsh acidic conditions used in Boc-SPPS can lead to several side reactions. Understanding and mitigating these is crucial for obtaining a high-purity product.

-

Diketopiperazine Formation: Cyclization of the N-terminal dipeptide after deprotection, leading to cleavage from the resin. This is particularly problematic with Proline in the second position.[18] In situ neutralization protocols can suppress this side reaction.[21]

-

Aspartimide Formation: The side-chain carboxyl group of aspartic acid can cyclize to form a stable five-membered ring, which can then reopen to form a mixture of α- and β-linked peptides.[18] Using the cyclohexyl ester (OcHex) instead of the benzyl ester for Asp side-chain protection can reduce this.

-

Pyroglutamate Formation: The N-terminal glutamic acid can cyclize to form pyroglutamate, especially under acidic conditions.[26]

-

Alkylation of Sensitive Residues: The tert-butyl cation generated during Boc deprotection can alkylate the side chains of Trp and Met. The inclusion of scavengers is essential to prevent this.[17]

-

Chain Termination: Incomplete deprotection or coupling at any step will result in truncated peptide sequences. Careful monitoring of each step is essential.

Boc vs. Fmoc: A Comparative Analysis

In the 1970s, an alternative strategy based on the base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group was developed. Today, Fmoc chemistry is the more commonly used method in SPPS.[][]

| Feature | Boc Strategy | Fmoc Strategy |

| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Condition | Moderately strong acid (e.g., 50% TFA)[][27] | Mild base (e.g., 20% piperidine in DMF)[][] |

| Side-Chain Protection | Benzyl-based (Bzl), acid-labile | tert-Butyl-based (tBu), acid-labile[] |

| Final Cleavage | Strong acid (e.g., HF, TFMSA)[20][27] | Moderately strong acid (e.g., 95% TFA)[27] |

| Advantages | Less prone to aggregation for hydrophobic peptides[20]; robust and well-established. | Milder deprotection conditions[]; compatible with acid-sensitive residues[]; avoids use of hazardous HF. |

| Disadvantages | Requires harsh, corrosive acids (TFA, HF)[27]; potential for acid-catalyzed side reactions. | Base-catalyzed side reactions (e.g., diketopiperazine formation, aspartimide formation)[21]; aggregation can be more problematic. |

Conclusion: The Enduring Legacy of the Boc Group

While Fmoc-based SPPS has become the dominant methodology for routine peptide synthesis due to its milder conditions, the Boc strategy remains a powerful and relevant tool in the peptide chemist's arsenal.[] Its robustness and the unique chemical environment created by the protonated state of the peptide chain after deprotection can be advantageous for the synthesis of "difficult" or aggregation-prone sequences.[20] Furthermore, the foundational principles of differential acid lability and solid-phase synthesis, established through the pioneering work with the Boc protecting group, continue to underpin the vast field of peptide and protein chemistry. A thorough understanding of Boc-SPPS is not merely a historical exercise but a practical necessity for any scientist engaged in the chemical synthesis of peptides for research, diagnostics, or therapeutic development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]

- 3. Merrifield Solid-Phase Peptide Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. BOC Protection and Deprotection [ms.bzchemicals.com]

- 10. jkchemical.com [jkchemical.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. Amine Protection / Deprotection [fishersci.co.uk]

- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 16. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 17. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 18. chempep.com [chempep.com]

- 19. peptide.com [peptide.com]

- 20. peptide.com [peptide.com]

- 21. peptide.com [peptide.com]

- 23. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 24. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 25. peptide.com [peptide.com]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to D-Amino Acids in Peptide Design

Abstract

The strategic incorporation of D-amino acids represents a paradigm shift in modern peptide drug design, offering a robust toolkit to surmount the inherent limitations of their natural L-amino acid-based counterparts. This in-depth technical guide provides a comprehensive exploration of the multifaceted roles of D-amino acids in modulating the bioactivity, stability, and therapeutic potential of peptides. We will delve into the profound structural and functional consequences of D-amino acid substitution, furnish detailed, field-proven experimental protocols for the synthesis and evaluation of these modified peptides, and present quantitative data to illuminate the transformative impact of these strategic modifications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of D-amino acids to engineer next-generation peptide therapeutics.

Introduction: The Chirality Advantage in Peptide Therapeutics

Naturally occurring peptides are constructed exclusively from L-amino acids, a stereochemical homogeneity that, while essential for biological function, renders them vulnerable to rapid degradation by endogenous proteases.[1] This inherent instability significantly curtails their therapeutic potential by limiting their in-vivo half-life. The substitution of one or more L-amino acids with their D-enantiomers is a cornerstone strategy in medicinal chemistry to enhance peptide stability and refine their pharmacological profiles.[1][2]

The primary advantages conferred by the incorporation of D-amino acids are multifaceted and include:

-

Enhanced Proteolytic Stability: The peptide bonds adjacent to D-amino acid residues are not readily recognized by most endogenous proteases, leading to a dramatic increase in the peptide's half-life in biological fluids.[1][3]

-

Modulation of Secondary Structure: D-amino acids can be strategically employed to induce or stabilize specific secondary structures, such as β-turns and α-helices, which can be pivotal for receptor binding and biological activity.[1] Conversely, they can also disrupt existing secondary structures, a feature that can be leveraged to fine-tune activity or mitigate off-target effects.[1]

-

Altered Receptor Affinity and Selectivity: By modifying a peptide's conformation and the spatial orientation of its side chains, D-amino acid incorporation can lead to significant alterations in binding affinities and selectivities for their target receptors.[1]

-

Reduced Immunogenicity: Peptides composed entirely of D-amino acids may exhibit reduced immunogenicity compared to their L-counterparts, a critical consideration in the development of long-term therapies.[1]

This guide will provide a detailed examination of these principles, supported by experimental workflows and data, to empower researchers in the rational design of D-amino acid-containing peptides.

The Mechanistic Underpinnings of D-Amino Acid Incorporation

The decision to incorporate a D-amino acid is not merely a matter of enhancing stability; it is a strategic choice that profoundly influences the peptide's three-dimensional structure and, consequently, its interaction with biological targets.

Fortifying the Peptide Backbone: Achieving Proteolytic Resistance

The fundamental reason for the increased stability of peptides containing D-amino acids lies in the stereospecificity of proteases. These enzymes have evolved to recognize and cleave peptide bonds flanked by L-amino acids. The introduction of a D-amino acid creates a "steric shield," effectively preventing the enzyme from binding to and hydrolyzing the adjacent peptide bonds.[3][4] This resistance to enzymatic degradation significantly prolongs the peptide's circulation time in the body, enhancing its bioavailability and therapeutic window.[5][6]

Sculpting the Conformation: Impact on Secondary Structure

The chirality of an amino acid dictates the preferred dihedral angles (phi and psi) of the peptide backbone, which in turn determines the secondary structure. The incorporation of a D-amino acid can have profound and predictable effects on the peptide's conformation.[7]

-

β-Turns: D-amino acids, particularly D-proline, are potent inducers of β-turns, which are critical for the folding and activity of many peptides.[7][8] The specific stereochemistry of a D-amino acid can favor the formation of type I' or type II' β-turns, leading to a more compact and defined structure.[1]

-

α-Helices: While a single D-amino acid substitution within an α-helix is generally destabilizing, the strategic placement of D-amino acids can be used to modulate helical propensity.[7][9] For instance, placing a D-amino acid at the N-terminus of a helix can act as a "helix breaker," while incorporating it at specific positions within a sequence can induce helical turns.

-

β-Sheets: The introduction of D-amino acids into a β-sheet can be disruptive to the hydrogen bonding network that stabilizes the sheet structure.[2][10] However, this disruption can be harnessed to control the aggregation properties of peptides, preventing the formation of undesirable amyloid fibrils.

The ability to precisely control the secondary structure through D-amino acid incorporation is a powerful tool for optimizing receptor binding and biological function.

Experimental Workflows for D-Amino Acid Peptide Design and Evaluation

The successful application of D-amino acids in peptide design necessitates a robust experimental pipeline, from synthesis to comprehensive biological characterization.

Synthesis of Peptides Containing D-Amino Acids: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the method of choice for the routine and efficient synthesis of peptides containing D-amino acids.[11][12] The fundamental principles of SPPS remain the same, with the key difference being the use of Fmoc- or Boc-protected D-amino acid building blocks.[11][13]

Detailed Step-by-Step Protocol for Manual Fmoc-SPPS:

-

Resin Preparation:

-

Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[14]

-

Drain the DMF.

-

-

Fmoc-Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.[13]

-

Agitate the mixture for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected D-amino acid (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.[13]

-

Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours to ensure complete coupling.

-

Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free primary amine is no longer present).

-

-

Washing:

-

Drain the coupling solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

-

-

Repeat:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

-

Cleavage and Deprotection:

-

Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.[13]

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the peptide by adding the TFA solution to cold diethyl ether.[13]

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and other small molecules.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.

-

Assessing Proteolytic Stability: In Vitro Enzyme Assays

A critical step in evaluating the success of D-amino acid incorporation is to quantify the enhancement in proteolytic stability. This is typically achieved through in vitro assays using relevant proteases.

Protocol for Proteolytic Stability Assay:

-

Peptide and Enzyme Preparation:

-

Prepare stock solutions of the L-peptide and the D-amino acid-containing peptide of known concentrations in an appropriate buffer (e.g., phosphate-buffered saline, PBS).

-

Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin, or a mixture of proteases found in human serum) in the same buffer.[15][16]

-

-

Incubation:

-

In separate microcentrifuge tubes, mix the peptide solution with the protease solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

-

Incubate the reactions at 37°C.

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.

-

-

Quenching the Reaction:

-

Immediately quench the enzymatic reaction in the collected aliquots by adding a quenching agent, such as a strong acid (e.g., TFA) or a protease inhibitor cocktail.

-

-

Analysis by RP-HPLC:

-

Analyze the quenched samples by RP-HPLC.

-

Monitor the disappearance of the peak corresponding to the intact peptide over time.

-

-

Data Analysis:

-

Quantify the peak area of the intact peptide at each time point.

-

Plot the percentage of intact peptide remaining versus time to determine the degradation kinetics and calculate the half-life (t1/2) of each peptide.

-

| Peptide | Half-life (t1/2) in Human Serum | Fold Increase in Stability |

| L-Peptide (Control) | 15 minutes | 1x |

| D-Ala Substitution | 4 hours | 16x |

| All-D Peptide | > 24 hours | > 96x |

Table 1: Representative data from a proteolytic stability assay comparing an L-peptide with its D-amino acid-containing analogs.

Characterizing Conformational Changes: Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides in solution.[1] It is essential for understanding how the incorporation of D-amino acids influences the peptide's conformation.

Protocol for CD Spectroscopy:

-

Sample Preparation:

-

Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should be transparent in the far-UV region (190-250 nm).

-

Determine the precise concentration of the peptide solution using a quantitative amino acid analysis or by measuring the absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues.

-

-

Instrument Setup:

-

Calibrate the CD spectrometer.

-

Set the measurement parameters, including the wavelength range (e.g., 190-260 nm), data pitch, scanning speed, and number of accumulations.

-

-

Data Acquisition:

-

Record the CD spectrum of the buffer alone to obtain a baseline.[1]

-

Record the CD spectrum of the peptide solution.

-

-

Data Processing:

-

Subtract the buffer baseline from the peptide spectrum.[1]

-

Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]), which normalizes for concentration, path length, and the number of amino acid residues.

-

-

Secondary Structure Estimation:

-

Analyze the processed CD spectrum to estimate the percentage of α-helix, β-sheet, and random coil content using deconvolution software.[1]

-

Case Studies: D-Amino Acids in FDA-Approved Peptide Drugs

The successful application of D-amino acids in peptide drug design is not merely a theoretical concept but is exemplified by several FDA-approved therapeutics.[17][18][19]

-

Octreotide: A synthetic analog of the natural hormone somatostatin, octreotide incorporates a D-phenylalanine and a D-tryptophan residue. These substitutions, along with cyclization, result in a significantly longer half-life and improved metabolic stability compared to the native peptide, making it an effective treatment for acromegaly and certain tumors.[8][11]

-

Cyclosporine: This cyclic peptide, widely used as an immunosuppressant in organ transplantation, contains a single D-alanine residue.[17][20] This D-amino acid contributes to the molecule's overall conformational stability and resistance to degradation.[20]

-

Leuprolide: An analog of gonadotropin-releasing hormone (GnRH), leuprolide contains a D-leucine residue. This substitution enhances its potency and duration of action, making it a valuable therapeutic for prostate cancer, endometriosis, and precocious puberty.

These examples underscore the profound impact that the strategic incorporation of D-amino acids can have on the pharmacokinetic and pharmacodynamic properties of peptide drugs, ultimately leading to improved clinical outcomes.

Future Directions and Conclusion

The application of D-amino acids in peptide design continues to be a vibrant and evolving field. Future research will likely focus on:

-

Novel D-Amino Acid Analogs: The synthesis and incorporation of non-proteinogenic D-amino acids with unique side chains to further expand the chemical space and functional diversity of peptides.

-

Enzymatic Synthesis: The development of enzymatic methods for the site-specific incorporation of D-amino acids, offering a more environmentally friendly and potentially more efficient alternative to chemical synthesis.[21]

-

Computational Design: The use of advanced computational modeling and machine learning algorithms to predict the effects of D-amino acid substitutions on peptide structure, stability, and activity, thereby accelerating the design-build-test cycle.

References

- 1. benchchem.com [benchchem.com]

- 2. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifetein.com [lifetein.com]

- 5. lifetein.com [lifetein.com]

- 6. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 12. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 13. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]

- 14. benchchem.com [benchchem.com]

- 15. academic.oup.com [academic.oup.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. ajrpsb.com [ajrpsb.com]

- 18. swolverine.com [swolverine.com]

- 19. List of Marketed Peptide Drugs - Creative Peptides Blog [creative-peptides.com]

- 20. Ciclosporin - Wikipedia [en.wikipedia.org]

- 21. Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Storage of Boc-D-Gln-OH for Researchers and Drug Development Professionals

Introduction: The Critical Role of Boc-D-Gln-OH in Peptide Synthesis

N-α-tert-butoxycarbonyl-D-glutamine (this compound) is a cornerstone building block in solid-phase peptide synthesis (SPPS) and solution-phase methodologies.[1] Its D-configuration offers strategic advantages in designing peptides with enhanced enzymatic stability, while the tert-butoxycarbonyl (Boc) protecting group provides robust protection of the α-amino group under a wide range of reaction conditions, yet allows for facile removal under mild acidic conditions.[2][] The integrity of this reagent is paramount, as the presence of degradants can lead to truncated or modified peptide sequences, posing significant challenges to purification and compromising the biological activity of the final product. This guide provides an in-depth analysis of the stability of this compound, potential degradation pathways, and evidence-based best practices for its storage and handling to ensure the success of your research and development endeavors.

Chemical Stability Profile: Understanding the Intrinsic Liabilities

The stability of this compound is primarily governed by two key structural features: the acid-labile Boc protecting group and the inherent instability of the glutamine side chain. A thorough understanding of these liabilities is crucial for mitigating degradation.

Acid-Catalyzed Deprotection of the Boc Group

The Boc group is renowned for its stability in basic and nucleophilic conditions, a property that makes it orthogonal to many other protecting groups used in peptide synthesis.[] However, it is readily cleaved under acidic conditions.[2] The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide, liberating the free amine.[4]

While this acid lability is exploited for its removal during SPPS, inadvertent exposure to acidic environments during storage or handling can lead to premature deprotection. This generates D-glutamine as a significant impurity, which can be incorporated into the peptide chain, leading to undesired sequences.

Intramolecular Cyclization to Pyroglutamic Acid (pGlu)

A more insidious degradation pathway for this compound is the intramolecular cyclization of the glutamine side chain to form a pyroglutamic acid (pGlu) derivative.[5] This reaction involves the nucleophilic attack of the α-amino group on the side-chain amide carbonyl, with the concomitant loss of ammonia. Even though the α-amino group is protected by the Boc group, this cyclization can still occur, particularly under certain conditions. The formation of pyroglutamate is a well-documented phenomenon for N-terminal glutamine residues in peptides and proteins and can occur spontaneously.[5][6] Studies have shown that this conversion can happen rapidly and is accelerated by increased temperatures.[5]

The presence of Boc-D-pGlu-OH as an impurity can lead to the N-terminal capping of the peptide chain, effectively terminating its elongation. This results in a difficult-to-remove truncated peptide.

Hydrolysis of the Side-Chain Amide

While less common under standard storage conditions, the side-chain amide of glutamine can undergo hydrolysis to the corresponding carboxylic acid, forming Boc-D-glutamic acid (Boc-D-Glu-OH). This process can be catalyzed by strong acids or bases, particularly at elevated temperatures.[7] The introduction of an acidic residue in place of a neutral amide can significantly alter the physicochemical properties and biological activity of the final peptide.

Visualizing the Degradation Pathways

To provide a clearer understanding of the potential degradation routes of this compound, the following diagram illustrates the key chemical transformations.

Caption: Primary degradation pathways of this compound.

Recommended Storage and Handling: A Proactive Approach to Preserving Purity

Based on the inherent chemical liabilities of this compound, a stringent set of storage and handling protocols is essential to maintain its purity and ensure reproducible results in your experiments.

Quantitative Storage Recommendations

| Parameter | Recommended Condition | Rationale |

| Temperature | 0-8°C[1] | Reduces the rate of all potential degradation reactions, particularly the intramolecular cyclization to pyroglutamic acid. While some suppliers may indicate a wider storage temperature range (e.g., 2-30°C), refrigerated storage is the best practice for long-term stability. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidative side reactions. |

| Moisture | Tightly sealed container in a desiccator | This compound is hygroscopic.[8] Absorbed water can facilitate both the hydrolysis of the Boc group in the presence of trace acidity and the hydrolysis of the side-chain amide. |

| Light | Amber vial or stored in the dark | While not highly light-sensitive, protection from UV light is a general best practice for all reagents to prevent potential photochemical degradation. |

Handling Protocols: From Vial to Reaction Vessel

The integrity of this compound can be compromised not just during long-term storage, but also during routine laboratory use. Adherence to the following handling procedures is critical.

Experimental Workflow for Handling Solid this compound

Caption: Recommended workflow for handling solid this compound.

Causality Behind Experimental Choices:

-

Equilibration to Room Temperature: Prevents condensation of atmospheric moisture onto the cold solid when the vial is opened.

-

Weighing Under Inert Atmosphere: Minimizes the uptake of moisture, which can initiate degradation pathways.

-

Prompt Use of Solutions: this compound in solution, particularly in polar aprotic solvents like DMF, may be more susceptible to degradation than in its solid, crystalline state.

Assessing Purity: A Guide to Analytical Methodologies

Regular assessment of the purity of your this compound stock is a critical component of quality control in any research setting. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective methods for this purpose.

Thin-Layer Chromatography (TLC) for Rapid Purity Assessment

TLC offers a quick and cost-effective method to qualitatively assess the purity of this compound and detect the presence of major impurities.

Step-by-Step TLC Protocol:

-

Stationary Phase: Silica gel 60 F254 plates.

-

Sample Preparation: Dissolve a small amount of this compound in methanol (approximately 1 mg/mL).

-

Mobile Phase: A common solvent system is a mixture of n-butanol, acetic acid, and water (4:1:1 v/v/v).

-

Development: Develop the plate in a saturated chamber until the solvent front is approximately 1 cm from the top.

-

Visualization:

-

Primary Visualization: Examine the dried plate under UV light (254 nm). The Boc-protected compound will be UV active.

-

Secondary Visualization: Stain the plate with a ninhydrin solution (0.2% w/v in ethanol) and gently heat. The primary amine of any deprotected D-glutamine will appear as a colored spot (typically purple or yellow).[9]

-

-

Interpretation: A pure sample should show a single, well-defined spot under UV light and no significant ninhydrin-positive spots. The presence of a ninhydrin-positive spot at a different Rf value indicates the presence of D-glutamine.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis

For a more rigorous, quantitative assessment of purity and the detection of minor impurities, Reverse-Phase HPLC (RP-HPLC) is the method of choice. A stability-indicating HPLC method should be able to resolve this compound from its potential degradation products.

Step-by-Step HPLC Protocol:

-

Column: C18, 5 µm, 4.6 x 250 mm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A typical gradient would be 5-95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm and 280 nm.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL and filter through a 0.45 µm syringe filter.

-

Expected Elution Profile: Due to its increased hydrophobicity, the pyroglutamic acid derivative is expected to have a longer retention time than this compound.[10] Conversely, the more polar D-glutamine will have a shorter retention time.

Conclusion: Upholding Scientific Integrity Through Reagent Quality

The stability of this compound is a critical, yet often overlooked, factor in the success of peptide synthesis. By understanding the primary degradation pathways—acid-catalyzed deprotection and intramolecular cyclization—and implementing the rigorous storage and handling protocols outlined in this guide, researchers and drug development professionals can significantly mitigate the risks of reagent degradation. The proactive assessment of purity using TLC and HPLC serves as a self-validating system, ensuring that only high-quality starting materials are used in your critical experiments. This commitment to reagent integrity is fundamental to achieving reproducible results and upholding the highest standards of scientific rigor.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]

- 6. researchgate.net [researchgate.net]

- 7. [Hydrolysis of primary amide groups in Asn/Gln-containing peptides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent – Oriental Journal of Chemistry [orientjchem.org]

- 10. Effect of cyclization of N-terminal glutamine and carbamidomethyl-cysteine (residues) on the chromatographic behavior of peptides in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Boc-D-Gln-OH: A Senior Application Scientist's Guide to Incorporating D-Glutamine into Peptides

An In-Depth Technical Guide

Foreword: The Strategic Imperative of D-Amino Acids in Peptide Therapeutics